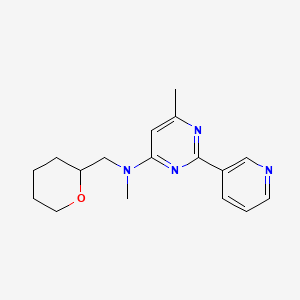![molecular formula C22H30N4O2 B4248146 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B4248146.png)
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
Übersicht
Beschreibung
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone is a complex organic compound with a unique structure that combines elements of pyrazolo[4,3-c]pyridine and benzoxazepine
Vorbereitungsmethoden
The synthesis of 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 3-methylbutyl group: This step may involve alkylation reactions using reagents such as alkyl halides.
Formation of the benzoxazepine ring: This can be synthesized through cyclization reactions involving appropriate starting materials.
Coupling of the two moieties: The final step involves coupling the pyrazolo[4,3-c]pyridine and benzoxazepine moieties through a suitable linker, such as an oxoethyl group.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its complex structure.
Wirkmechanismus
The mechanism of action of 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone include other pyrazolo[4,3-c]pyridine derivatives and benzoxazepine derivatives. These compounds may share some structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of these two moieties, which may confer distinct properties and applications.
Eigenschaften
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16(2)7-8-19-18-14-26(10-9-20(18)24-23-19)22(27)15-25-11-12-28-21-6-4-3-5-17(21)13-25/h3-6,16H,7-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPYTQHPLBTFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NNC2=C1CN(CC2)C(=O)CN3CCOC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methoxyethyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4248064.png)
![N-(3-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B4248065.png)
![2-(3-{1-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B4248073.png)
![1-(1-benzothien-2-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4248075.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4248083.png)
![1-[(1-cyclopentyl-1H-imidazol-5-yl)methyl]-3-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B4248095.png)
![2-cyclohexyl-6-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4248114.png)
![methyl (2R,4S)-4-hydroxy-1-[(3-phenylmethoxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B4248121.png)
![1-(Cyclohexylmethyl)-3-hydroxy-3-[(imidazo[1,2-a]pyridin-3-ylmethylamino)methyl]piperidin-2-one](/img/structure/B4248133.png)
![1-(1-cyclohexen-1-ylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B4248144.png)
![2-methoxy-N-(1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4248148.png)

![N-(3-chloro-4-methylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]malonamide](/img/structure/B4248157.png)
![(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-en-1-amine](/img/structure/B4248162.png)
